

2-hydroxy-3-(trifluoromethyl)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-hydroxy-3-(trifluoromethyl)benzoic Acid
Cat. No.:	B3040906

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxy-3-(trifluoromethyl)benzoic Acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-hydroxy-3-(trifluoromethyl)benzoic acid**, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and the strategic rationale for its application in modern research.

Introduction: The Strategic Value of a Fluorinated Salicylate

2-Hydroxy-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)salicylic acid, is a key chemical intermediate. Its structure combines the functionalities of salicylic acid with the unique physicochemical properties imparted by a trifluoromethyl (-CF₃) group. The strategic placement of the -CF₃ group adjacent to the hydroxyl moiety significantly influences the molecule's electronic properties, acidity, and intermolecular bonding potential.

The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.

[1] This makes **2-hydroxy-3-(trifluoromethyl)benzoic acid** a valuable building block for synthesizing novel active pharmaceutical ingredients (APIs) and functional materials.[2] This guide will explore its synthesis, properties, and the scientific principles guiding its use.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application.

Chemical Structure

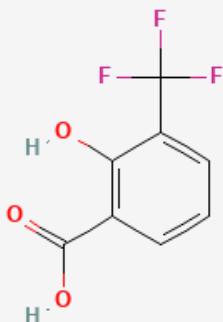
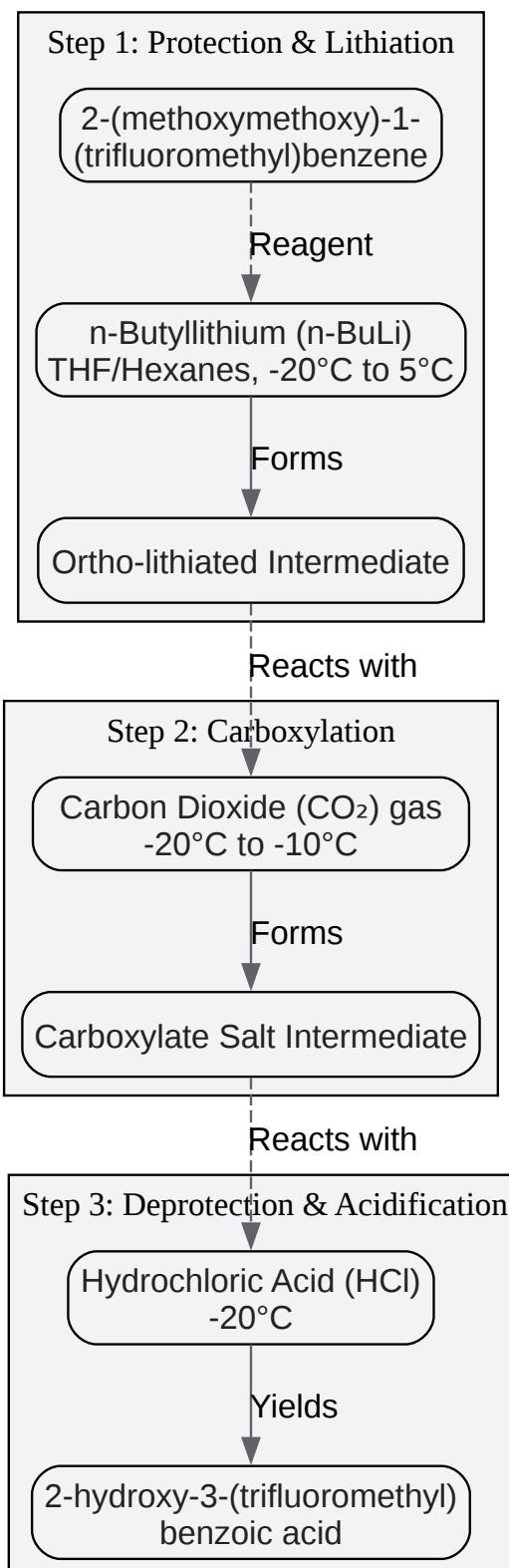


Figure 1: 2D Chemical Structure of **2-hydroxy-3-(trifluoromethyl)benzoic acid**.

Compound Identifiers and Properties

The key identifiers and computed physicochemical properties are summarized below for quick reference.


Identifier/Property	Value	Source
CAS Number	251300-32-0	[3] [4]
IUPAC Name	2-hydroxy-3-(trifluoromethyl)benzoic acid	[5]
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[3] [5]
Molecular Weight	206.12 g/mol	[3]
Synonyms	3-(Trifluoromethyl)salicylic acid, 3-Carboxy-2-hydroxybenzotrifluoride	[4]
SMILES	C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O	[5]
InChIKey	OLLHFGFVHWLQJO-UHFFFAOYSA-N	[5]
Predicted XlogP	3.4	[5]
Appearance	Yellow solid (as per synthesis)	[3]

Synthesis Pathway and Experimental Protocol

The synthesis of **2-hydroxy-3-(trifluoromethyl)benzoic acid** requires precise control of reaction conditions to achieve regioselectivity and high yield. The following protocol is based on established patent literature, demonstrating a robust method for its preparation.[\[3\]](#)

Synthesis Workflow Diagram

The overall workflow involves protection of the hydroxyl group, directed ortho-metallation, carboxylation, and deprotection.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-hydroxy-3-(trifluoromethyl)benzoic acid**.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a protected precursor, ensuring high yield and purity.[3]

Materials:

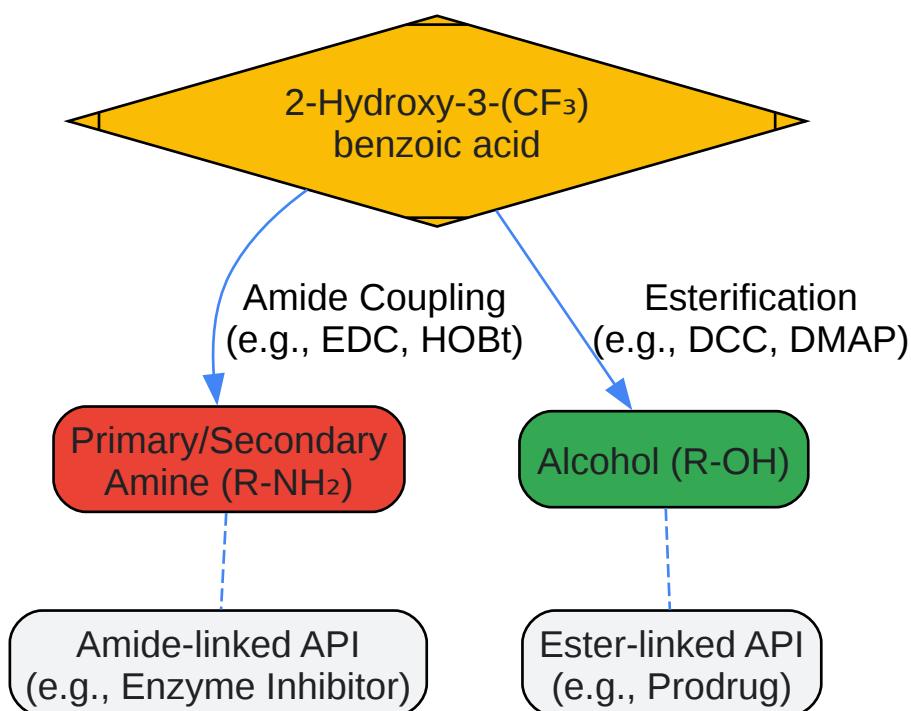
- 2-(methoxymethoxy)-1-(trifluoromethyl)benzene
- n-Butyllithium (2.5 M solution in hexanes)
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (gas)
- Hydrochloric acid (2N and concentrated)
- Methyl tert-butyl ether (MTBE)
- Sodium hydroxide (2N)
- Dichloromethane
- Sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxymethoxy)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Cool the solution to -20°C.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq) to the solution, ensuring the internal temperature is maintained below 0°C.
 - **Expert Insight:** n-Butyllithium is a strong base that deprotonates the aromatic ring. The methoxymethyl (MOM) ether acts as a directed metalation group, ensuring lithiation occurs at the ortho position, which is crucial for the desired product isomer.

- Stirring: Stir the reaction mixture for approximately 70 minutes, allowing the temperature to rise to between -5°C and 5°C to ensure complete lithiation.
- Carboxylation: Cool the resulting brown slurry back down to -20°C. Bubble CO₂ gas through the mixture. The temperature should be kept below -10°C.
 - Expert Insight: The reaction will change color from a brown slurry to a dark purple solution and finally to a yellow solution, indicating the consumption of the lithiated intermediate and formation of the lithium carboxylate salt.
- Quenching and Deprotection: After 10 minutes of CO₂ addition, add 2N HCl (2.0 eq) to the reaction mixture at -20°C. Follow this with the addition of concentrated HCl (to achieve a total of ~5 eq) to facilitate the acidic workup and simultaneous cleavage of the MOM protecting group.
- Extraction: After stirring for 30 minutes, add MTBE. Extract the organic phase with 2N NaOH and water.
- Acidification and Isolation: Acidify the aqueous layer with 2N HCl. Extract the product into dichloromethane (2x).
- Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a yellow solid (reported yield: 99%).[\[3\]](#)

The Strategic Role of the Trifluoromethyl Group


The trifluoromethyl group is not merely an inert substituent; it is a powerful modulator of molecular properties, making it a "group of choice" in modern drug discovery.[\[1\]](#)

- Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond (e.g., on a methyl or ethyl group) with a C-F₃ group can block oxidative metabolism at that site, increasing the drug's half-life and bioavailability.[\[1\]](#)
- Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter $\pi \approx 0.88$), which can improve a molecule's ability to cross cellular membranes. This is critical for oral bioavailability and penetration of the blood-brain barrier.[\[1\]](#)

- **Modulation of Acidity/Basicity:** As a potent electron-withdrawing group, the $-CF_3$ substituent increases the acidity of nearby protons, such as the phenolic hydroxyl and carboxylic acid groups in the title compound. This can profoundly impact a drug's binding affinity to its target receptor by altering hydrogen bonding capabilities.
- **Bioisosterism:** The $-CF_3$ group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for steric mimicry while fundamentally altering the electronic profile of the molecule.^[1]

Conceptual Role in API Synthesis

The compound serves as a versatile scaffold. The carboxylic acid and hydroxyl groups are handles for further chemical modification, such as amidation or esterification, to build more complex molecules.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in synthesizing potential APIs.

Safety, Handling, and Storage

Proper handling of **2-hydroxy-3-(trifluoromethyl)benzoic acid** is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[4]

GHS Hazard Classification

Hazard Code	Description	Pictogram
H315	Causes skin irritation	GHS07 (Exclamation Mark)
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4]
- Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Hydroxy-3-(trifluoromethyl)benzoic acid is a high-value chemical intermediate whose utility is rooted in the strategic combination of a salicylic acid framework and the powerful physicochemical modulation of the trifluoromethyl group. Its robust synthesis and versatile functional handles make it a critical building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and the rationale behind its use, as detailed in this guide, empowers researchers to leverage this compound to its full potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Hydroxy-3-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. PubChemLite - 2-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-hydroxy-3-(trifluoromethyl)benzoic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3040906#2-hydroxy-3-trifluoromethyl-benzoic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com